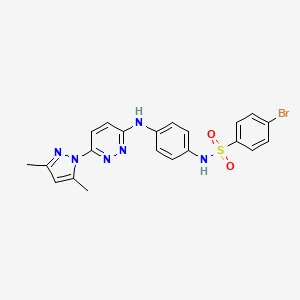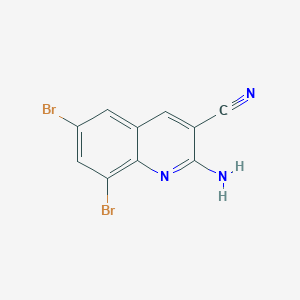
4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzaldehyde, which is an aromatic aldehyde. The presence of the benzyloxy, methoxy, and prop-2-en-1-yl groups suggest that it could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzaldehyde derivative with a compound containing the prop-2-en-1-yl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzaldehyde), attached to which are the benzyloxy, methoxy, and prop-2-en-1-yl groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. The other groups attached to the benzene ring could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aldehyde group could make it polar, and the benzene ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde's utility in scientific research primarily revolves around its role in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of various complex molecules. For example, its analogs have been employed in the regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes, showcasing its versatility in organic synthesis processes. This functionality is critical for constructing molecules with precise structural configurations, crucial for pharmaceuticals and materials science (Plourde & Spaetzel, 2002).
Material Science and Catalysis
In the realm of material science, derivatives of this compound have been explored for their potential in creating new materials with unique properties. For instance, research into solid-phase organic synthesis has utilized electron-rich benzaldehyde derivatives for linker applications, indicating the compound's relevance in developing advanced materials and catalysts (Swayze, 1997).
Pharmacological Research
While direct applications in pharmacological contexts were not explicitly detailed in the provided documents, the chemical's structural motifs are reminiscent of compounds investigated for their biological activities. For instance, derivatives of similar benzaldehyde compounds have been synthesized and tested for various biological activities, such as antimicrobial and antioxidant properties. This suggests potential avenues for research into this compound's applications in designing new therapeutic agents or biological probes (Rangaswamy et al., 2017).
Environmental Chemistry and Pollution Studies
Additionally, the structural analogs of this compound have been employed in studies related to environmental chemistry, such as investigations into the heterogeneous reactions of related compounds with atmospheric radicals. These studies provide insights into the environmental fate of such organic compounds, contributing to a better understanding of atmospheric chemistry and pollution mitigation strategies (Liu, Wen, & Wu, 2017).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-7-16-10-15(12-19)11-17(20-2)18(16)21-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJGEBTXXDSWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2597618.png)
![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)


![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2597624.png)
![N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2597625.png)

![Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2597629.png)
![8-Oxa-1-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2597630.png)

![2-Methyl-1-oxo-1-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)propan-2-yl acetate](/img/structure/B2597633.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2597634.png)
